[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
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Overview
Description
The compound [(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[112101,1004,9]hexadecanyl] acetate is a complex organic molecule characterized by multiple acetoxy groups and a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate typically involves multiple steps, including the protection of hydroxyl groups, acetylation, and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for achieving consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of multiple functional groups allows for modifications that can enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of [(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate: This compound itself serves as a reference for comparison.
Other Tetracyclic Compounds: Compounds with similar tetracyclic structures but different functional groups can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of [(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[112101,1004,9]hexadecanyl] acetate lies in its specific stereochemistry and the presence of multiple acetoxy groups
Properties
Molecular Formula |
C30H42O11 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C30H42O11/c1-13-19-10-20(37-14(2)31)24-29(9)22(38-15(3)32)11-21(36)28(7,8)25(29)23(39-16(4)33)27(41-18(6)35)30(24,12-19)26(13)40-17(5)34/h19-27,36H,1,10-12H2,2-9H3/t19-,20-,21-,22-,23+,24-,25+,26+,27-,29-,30-/m0/s1 |
InChI Key |
IBZKZJFIBDPMSV-YAEIHNISSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4[C@H]([C@@H]3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)C(C2=C)OC(=O)C |
Origin of Product |
United States |
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